

Comparative Analysis of Methylsulfamoyl Chloride and Dimethylsulfamoyl Chloride Reactivity

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Compound of Interest

Compound Name: *Methylsulfamoyl chloride*

Cat. No.: *B1314568*

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This guide provides a detailed comparison of the reactivity of **Methylsulfamoyl chloride** and **Dimethylsulfamoyl chloride**, two important reagents in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. This document summarizes available quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and biological pathways.

Executive Summary

Methylsulfamoyl chloride and **dimethylsulfamoyl chloride** are reactive sulfamoyl chlorides widely used as intermediates in the synthesis of compounds with diverse applications, including pharmaceuticals and agrochemicals.^[1] Their reactivity is primarily characterized by nucleophilic substitution at the sulfur atom, where the chloride ion is displaced by a nucleophile. The key difference in their structure, a single methyl group versus two, leads to variations in steric hindrance and electronic effects, which in turn influence their reaction rates and mechanisms. While direct, head-to-head quantitative comparisons of their reactivity are not extensively documented in readily available literature, a comparative analysis can be drawn from studies on related N-alkyl and N,N-dialkylsulfamoyl chlorides. Generally, **dimethylsulfamoyl chloride** is expected to exhibit lower reactivity compared to **methylsulfamoyl chloride** in SN2 reactions due to increased steric hindrance around the electrophilic sulfur center.

Data Presentation

Table 1: Physical and Chemical Properties

Property	Methylsulfamoyl Chloride	Dimethylsulfamoyl Chloride
Molecular Formula	CH ₄ CINO ₂ S	C ₂ H ₆ CINO ₂ S
Molecular Weight	129.57 g/mol	143.59 g/mol [2]
Appearance	Solid	Colorless to pale yellow liquid [1]
Boiling Point	Not readily available	114 °C at 75 mmHg [1]
Density	Not readily available	1.337 g/mL at 25 °C [1]
CAS Number	10438-96-7	13360-57-1 [2]

Table 2: Comparative Reactivity in Hydrolysis (Qualitative)

While direct kinetic data for the hydrolysis of **methylsulfamoyl chloride** is scarce in the reviewed literature, studies on analogous compounds suggest the following trend. Increased alkyl substitution on the nitrogen atom generally leads to a decrease in the rate of hydrolysis for sulfamoyl chlorides that proceed via an SN2 mechanism. However, for compounds that can proceed through an SN1-like mechanism, increased substitution can accelerate the reaction. For instance, diethylsulfamoyl chloride hydrolyzes approximately eight times faster than **dimethylsulfamoyl chloride**, a phenomenon attributed to hydrogen participation stabilizing the transition state.

Compound	Relative Hydrolysis Rate	Proposed Mechanism
Methylsulfamoyl chloride	Expected to be faster than Dimethylsulfamoyl chloride in SN2 reactions	SN2 (presumed)
Dimethylsulfamoyl chloride	Baseline	SN2

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides from the reaction of a primary or secondary amine with a sulfamoyl chloride.

Materials:

- **Methylsulfamoyl chloride** or **Dimethylsulfamoyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Silica gel for column chromatography

Procedure:

- Dissolve the primary or secondary amine (1.0 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of the corresponding sulfamoyl chloride (1.0 equivalent) in the anhydrous aprotic solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Kinetic Analysis of Sulfamoyl Chloride Hydrolysis by Conductometry

This protocol outlines a method for determining the rate of hydrolysis of sulfamoyl chlorides by monitoring the change in conductivity of the solution over time. The hydrolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.

Materials:

- **Methylsulfamoyl chloride or Dimethylsulfamoyl chloride**
- High-purity water (or a specific solvent mixture)
- Conductivity meter and probe
- Constant temperature bath
- Stock solution of the sulfamoyl chloride in a dry, inert solvent (e.g., acetone, dioxane)

Procedure:

- Equilibrate a known volume of high-purity water (or the desired solvent system) in a reaction vessel maintained at a constant temperature using the water bath.

- Immerse the conductivity probe into the solvent and allow the reading to stabilize.
- Initiate the reaction by injecting a small, known volume of the sulfamoyl chloride stock solution into the stirred solvent.
- Immediately start recording the conductivity of the solution at regular time intervals.
- Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.
- The first-order rate constant (k) for the hydrolysis reaction can be determined by plotting $\ln(C^\infty - Ct)$ versus time, where Ct is the conductivity at time t and C^∞ is the final conductivity. The slope of this plot will be $-k$.

Mandatory Visualization

Reaction Mechanism

The reaction of sulfamoyl chlorides with amines to form sulfonamides typically proceeds through a bimolecular nucleophilic substitution (SN_2) mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.

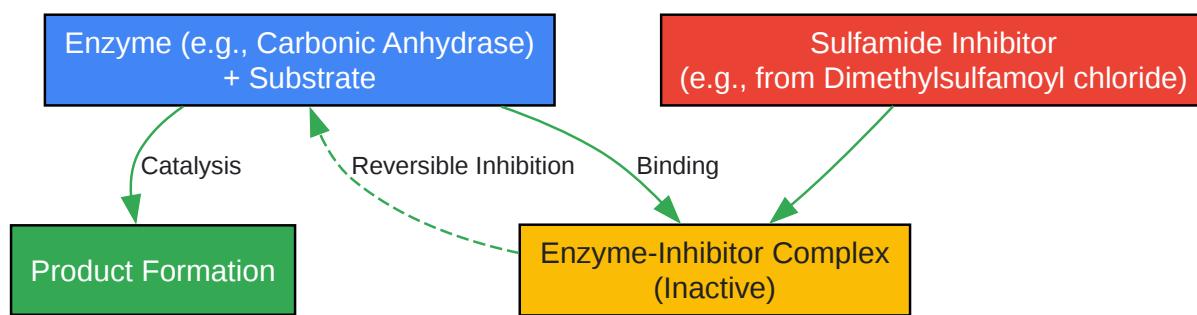


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Caption: SN_2 mechanism for sulfonamide synthesis.

Biological Activity: Enzyme Inhibition Pathway

Sulfamides, the products of the reaction of sulfamoyl chlorides, are known to act as inhibitors of various enzymes, such as carbonic anhydrases. The sulfamide moiety can coordinate to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[3][4]



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Caption: General mechanism of enzyme inhibition by sulfamides.

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